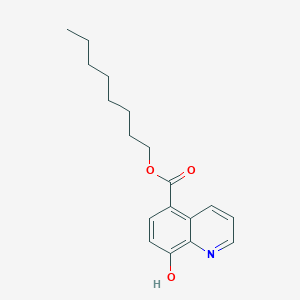
5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of an octyl group attached to the 8-hydroxyquinoline-5-carboxylate moiety, enhancing its membrane permeability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE typically involves the alkylation of 8-hydroxyquinoline-5-carboxylic acid. The process begins with the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. This intermediate is then reacted with octanol in the presence of a base, such as sodium hydroxide, to yield OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits potent anticancer activity
Uniqueness
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE stands out due to its improved membrane permeability, making it more effective in biological systems. Its ability to chelate metal ions and disrupt metal-dependent processes adds to its versatility and potential in various applications .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
octyl 8-hydroxyquinoline-5-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3 |
InChI Key |
YKHNNZLMYRHIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)
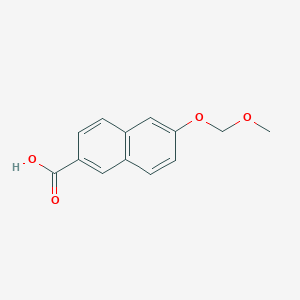
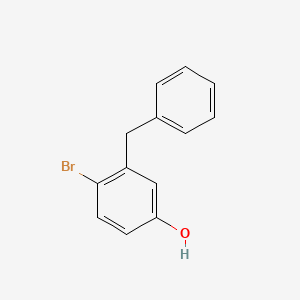
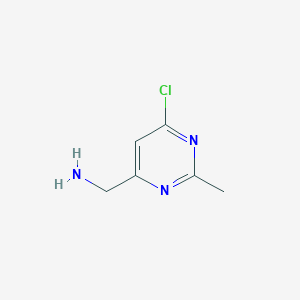
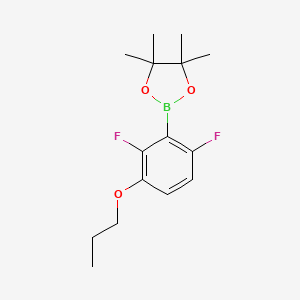
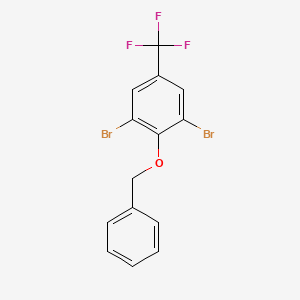
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
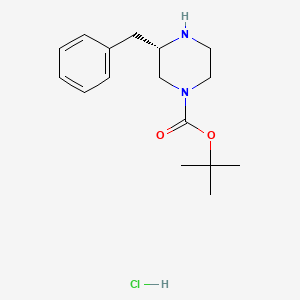
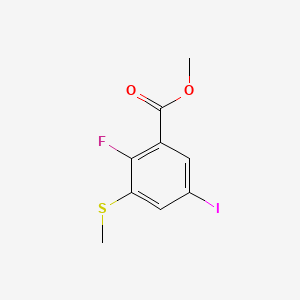
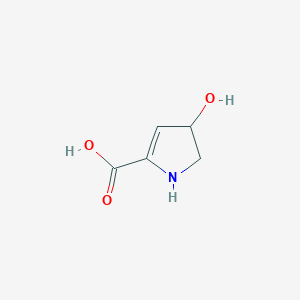
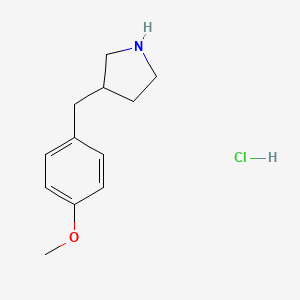
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
